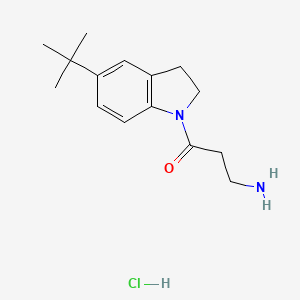![molecular formula C18H15N7O B7640583 N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as PTP1B inhibitor, which is a protein tyrosine phosphatase that is involved in the regulation of insulin signaling pathways. The inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential therapeutic target for the treatment of type 2 diabetes.
Mecanismo De Acción
The mechanism of action of N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide involves the inhibition of PTP1B, which is a negative regulator of insulin signaling pathways. The inhibition of PTP1B leads to the activation of insulin signaling pathways, which results in increased glucose uptake and improved glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include improved insulin sensitivity, increased glucose uptake, and improved glucose homeostasis. In addition, this compound has also been shown to have potential anticancer properties, as PTP1B is also involved in the regulation of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide in lab experiments include its specificity for PTP1B inhibition and its potential therapeutic applications in the treatment of type 2 diabetes and cancer. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.
Direcciones Futuras
There are several future directions for the research on N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of type 2 diabetes and cancer. Another direction is to develop more efficient synthesis methods for this compound to make it more accessible for research purposes. Additionally, the toxicity of this compound should be further investigated to ensure its safety for use in lab experiments.
Métodos De Síntesis
The synthesis of N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the synthesis of 1-(pyridin-2-ylmethyl)pyrazole, which is then reacted with 3-bromo-1-(4-nitrophenyl)propan-1-one to form 3-(4-nitrophenyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole. This compound is then reduced to form the corresponding amine, which is then reacted with 4-(azidomethyl)benzoic acid to form N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-4-(azidomethyl)benzamide. The final step involves the use of copper (I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form this compound.
Aplicaciones Científicas De Investigación
N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The inhibition of PTP1B by this compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. In addition, this compound has also been studied for its potential anticancer properties, as PTP1B is also involved in the regulation of cell growth and proliferation.
Propiedades
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-18(14-4-3-6-17(10-14)25-9-8-20-23-25)22-16-11-21-24(13-16)12-15-5-1-2-7-19-15/h1-11,13H,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMQBDGHBBMKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)
![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)

![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)


![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)
